molecular formula C20H23N3O7 B1684222 Amonafide L-malate CAS No. 618863-54-0

Amonafide L-malate

Cat. No.: B1684222
CAS No.: 618863-54-0
M. Wt: 417.4 g/mol
InChI Key: JNZBHHQBPHSOMU-WNQIDUERSA-N
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Description

Amonafide L-malate is a novel DNA intercalator and topoisomerase II inhibitor. It is an imide derivative of naphthalic acid and has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia (AML). Unlike traditional anthracyclines, this compound is not a substrate for multi-drug resistance (MDR) mechanisms, making it a promising candidate for overcoming drug resistance in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amonafide L-malate involves the reaction of naphthalic anhydride with an appropriate amine to form the imide derivative. This is followed by the formation of the malate salt through a reaction with malic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Amonafide L-malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of amonafide, each with distinct chemical and biological properties .

Scientific Research Applications

Amonafide L-malate has a wide range of scientific research applications, including:

Mechanism of Action

Amonafide L-malate exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of DNA double-strand breaks, inhibition of DNA replication, and induction of apoptosis. The compound is unique in that it is not a substrate for MDR proteins, allowing it to retain its cytotoxic activity even in resistant cancer cells .

Comparison with Similar Compounds

  • Daunorubicin
  • Etoposide
  • Mitoxantrone

Comparison: Amonafide L-malate differs from these compounds in several key aspects:

Properties

CAS No.

618863-54-0

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

JNZBHHQBPHSOMU-WNQIDUERSA-N

Isomeric SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amonafide L-malate;  AS1413;  AS 1413;  AS-1413;  XLS001;  XLS 001;  XLS-001;  Xanafide.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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